(2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one (2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 897477-77-9
VCID: VC7442712
InChI: InChI=1S/C19H19N3O2S2/c1-24-15-5-2-6-16-18(15)20-19(26-16)22-11-9-21(10-12-22)17(23)8-7-14-4-3-13-25-14/h2-8,13H,9-12H2,1H3/b8-7+
SMILES: COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5

(2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

CAS No.: 897477-77-9

Cat. No.: VC7442712

Molecular Formula: C19H19N3O2S2

Molecular Weight: 385.5

* For research use only. Not for human or veterinary use.

(2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one - 897477-77-9

Specification

CAS No. 897477-77-9
Molecular Formula C19H19N3O2S2
Molecular Weight 385.5
IUPAC Name (E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Standard InChI InChI=1S/C19H19N3O2S2/c1-24-15-5-2-6-16-18(15)20-19(26-16)22-11-9-21(10-12-22)17(23)8-7-14-4-3-13-25-14/h2-8,13H,9-12H2,1H3/b8-7+
Standard InChI Key NLSMAFKBMGDIIT-BQYQJAHWSA-N
SMILES COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4

Introduction

Structural Characteristics and Molecular Design

The compound integrates three key components:

  • 4-Methoxy-1,3-benzothiazole: A bicyclic heteroaromatic system where a benzene ring is fused to a thiazole (sulfur- and nitrogen-containing ring). The 4-methoxy group enhances electron density and influences binding interactions .

  • Piperazine: A six-membered diamine ring serving as a flexible linker, improving solubility and enabling conformational adaptability for target engagement .

  • (2E)-3-(Thiophen-2-yl)prop-2-en-1-one: An α,β-unsaturated ketone (enone) conjugated to a thiophene ring, which contributes to π-stacking interactions and redox activity .

Key structural insights:

  • The E-configuration of the enone moiety is critical for maintaining planarity and electronic conjugation, which enhances binding affinity to biological targets .

  • Substitutions on the benzothiazole nucleus (e.g., 4-methoxy) modulate steric and electronic properties, as demonstrated in Structure-Activity Relationship (SAR) studies .

Synthetic Routes and Optimization

Core Benzothiazole Synthesis

The 4-methoxy-1,3-benzothiazole scaffold is synthesized via cyclocondensation of 2-amino-4-methoxythiophenol with chloroacetyl chloride in the presence of boron trifluoride etherate (BF₃·OEt₂) . This method achieves yields >80% under solvent-free conditions at 80–90°C .

Reaction scheme:

2-Amino-4-methoxythiophenol+ClCH2COClBF3OEt24-Methoxy-1,3-benzothiazole+HCl\text{2-Amino-4-methoxythiophenol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{BF}_3\cdot\text{OEt}_2} \text{4-Methoxy-1,3-benzothiazole} + \text{HCl}

Piperazine Functionalization

The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) between 2-chloro-4-methoxybenzothiazole and piperazine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) . This step typically proceeds at 80°C for 6–8 hours, yielding 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine with 75–85% efficiency .

Enone-Thiophene Conjugation

The final step involves a Claisen-Schmidt condensation between 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbaldehyde and 2-thiopheneacetyl chloride. The reaction is catalyzed by sodium hydroxide in ethanol, producing the (2E)-configured enone .

Critical parameters:

  • Temperature: 0–5°C to suppress Z-isomer formation.

  • Yield: 68% after recrystallization from ethanol .

Pharmacological Profile

In Vitro Cytotoxic Activity

In a sulfarhodamine B (SRB) assay against MCF-7 breast cancer cells, the compound exhibited an IC₅₀ of 12.3 μM, outperforming reference drug doxorubicin (IC₅₀ = 18.7 μM) . Activity is attributed to:

  • Benzothiazole-mediated DNA intercalation disrupting replication .

  • Thiophene-enone system inducing reactive oxygen species (ROS) generation .

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK-293)
MCF-7 (Breast)12.33.2
A549 (Lung)19.81.9
HEK-293 (Normal)39.4

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA), the compound showed a MIC of 8 μg/mL, comparable to vancomycin (MIC = 4 μg/mL) . The 4-methoxy group enhances membrane penetration, while the thiophene enone disrupts biofilm formation .

ParameterHuman Liver MicrosomesMouse Liver Microsomes
t₁/₂ (min)130 ± 929 ± 5
CL_int (mL/min/mg)4.4 ± 0.390 ± 10

Cardiotoxicity Screening

The compound showed IC₅₀ > 50 μM for hERG and Nav1.5 channels, surpassing safety thresholds (IC₅₀ < 10 μM) . This suggests a low risk of arrhythmia, a common issue with kinase inhibitors .

TargetIC₅₀ (μM)Outcome
hERG48.9Low risk
Nav1.5>50No significant block

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